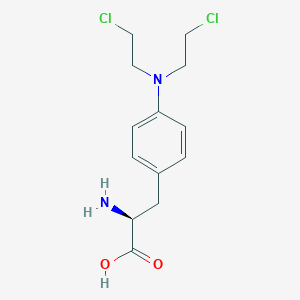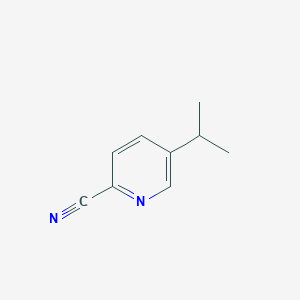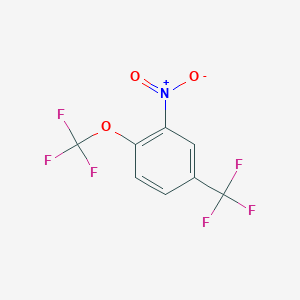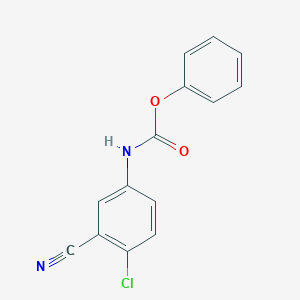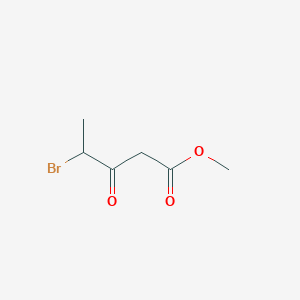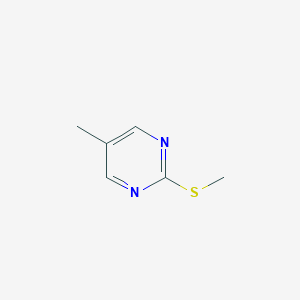
5-Methyl-2-(methylthio)pyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-Methyl-2-(methylthio)pyrimidine and related derivatives involves several chemical pathways. One notable method includes the Atwal-Biginelli cyclocondensation reaction, which is utilized to synthesize a mixture of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylate and its tautomeric isomer. This synthesis process leverages the reactivity of S-methylisothiourea hemisulfate salt with 2-(gem-disubstituted)methylene-3-oxoesters, accessible through the Lehnert procedure for Knoevenagel-type condensation (Nishimura et al., 2011).
Molecular Structure Analysis
The molecular and electronic structure of derivatives, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine synthesized from 5-Methyl-2-(methylthio)pyrimidine, has been elucidated through spectroscopic studies and Density Functional Theory (DFT) calculations. These studies provide insights into the compound's vibrational modes and potential energy distribution, enhancing the understanding of its molecular structure (Krishna Murthy et al., 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of 5-Methyl-2-(methylthio)pyrimidine derivatives have been explored through various synthetic routes. For example, reactions involving thiouronium salts with (ethoxymethylidene)malononitrile and [bis(methylthio)methylidene]malononitrile have led to the formation of highly substituted pyrimidines and fused-heterocycle derivatives, showcasing the compound's versatile chemical behavior (Masquelin et al., 1998).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of 5-Methyl-2-(methylthio)pyrimidine in various environments. The compound's solid-state crystal structure features interactions such as C-H⋯O and π···π interactions, which are significant for its physical properties analysis. Studies employing single crystal X-ray diffraction have been instrumental in this regard (Krishna Murthy et al., 2019).
Chemical Properties Analysis
5-Methyl-2-(methylthio)pyrimidine exhibits a range of chemical properties, including reactivity towards various nucleophiles and electrophiles, which are essential for its application in synthetic chemistry. The compound's ability to undergo cyclocondensation reactions and its reactivity profile have been thoroughly investigated to understand its chemical properties better (Nishimura et al., 2011).
Aplicaciones Científicas De Investigación
-
Neuroprotection and Anti-neuroinflammatory Agents
- Field : Pharmaceutical Research
- Application : Triazole-Pyrimidine hybrids have been studied for their neuroprotective and anti-neuroinflammatory properties .
- Methods : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
-
Therapeutic Potential of Pyrido Pyrimidine Derivatives
- Field : Pharmaceuticals
- Application : Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential. The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .
- Methods : The review considers all the synthetic protocols to prepare these pyridopyrimidine derivatives .
- Results : The various pyridopyrimidines are used on several therapeutic targets .
-
Synthesis of 2-Cyanopyrimidines
- Field : Organic Chemistry
- Application : Pyrimidines are present in many drugs such as the CNS depressant phenobarbital, the anti-HIV agent zidovudine and the hyperthyroidism drug propylthiouracil .
- Methods : The synthesis of 2-Cyanopyrimidines involves various chemical reactions .
- Results : Additional pharmaceutical applications include uses as diuretics, anti-inflammatory, anti-malarial, and anti-tumor agents .
-
Kinase Inhibitors
- Field : Medicinal Chemistry
- Application : 2-Methylthiopyrimidine was used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .
- Methods : The compound was used as a building block in medicinal chemistry synthesis .
- Results : The synthesized compounds showed potential as kinase inhibitors .
-
Anti-tumor Activities
- Field : Pharmaceutical Research
- Application : A new series of 7-anilino-5-methyl-2-(3-((5-(substituted-aminomethyl)furan-2-yl)methylthio)propyl)[1,2,4]triazol[1,5-a]-pyrimidines were synthesized and evaluated for their in vitro anti-tumor activity .
- Methods : The compounds were synthesized and their anti-tumor activity was evaluated in vitro .
- Results : The synthesized compounds showed promising anti-tumor activities .
- Kinase Inhibitor Scaffolds
- Field : Medicinal Chemistry
- Application : Fused pyrimidines are privileged kinase scaffolds. The 2-amino-pyrido[3,4-d]pyrimidine core addresses key pharmacophoric elements of the kinase ATP pocket .
- Methods : A versatile and efficient chemical approach to this class of molecules was reported. The strategy involves the concise preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors .
- Results : The synthesized compounds showed potential as kinase inhibitors .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-5-3-7-6(9-2)8-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMROJJZKKIPDRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595773 | |
| Record name | 5-Methyl-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(methylthio)pyrimidine | |
CAS RN |
100114-24-7 | |
| Record name | 5-Methyl-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



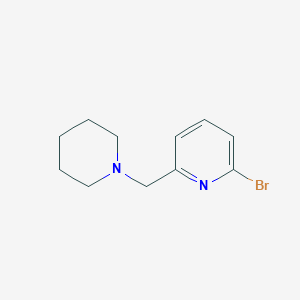
![9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8567.png)
![3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B8568.png)
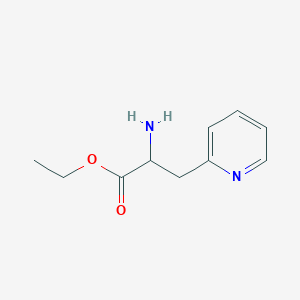
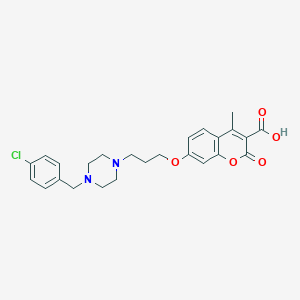

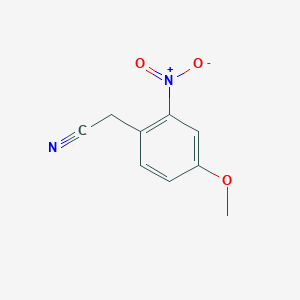
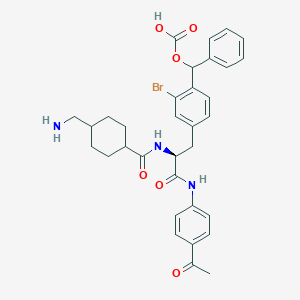
![N-[4-(cyanoacetyl)phenyl]methanesulfonamide](/img/structure/B8578.png)
